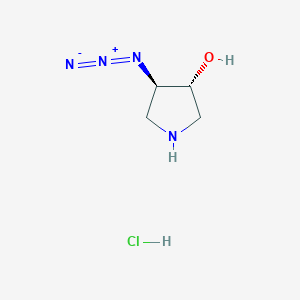

(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrolidinols, like “(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride”, are a type of organic compound that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “azido” group (-N3) attached to the 4-position of the pyrrolidine ring is a functional group characterized by three nitrogen atoms. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of a compound like “this compound” can be analyzed using techniques such as X-ray diffraction and NMR spectroscopy .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds have been used in the synthesis of novel nucleoside analogs .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique

1. Use in Pharmacology

(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride is related to compounds used in pharmacological research. For example, R-96544, the active form of a novel 5-HT2A receptor antagonist, has a similar structure. This compound has been shown to inhibit platelet aggregation induced by serotonin, showcasing its potential in cardiovascular research (Ogawa et al., 2002).

2. Synthesis from D-glucose

The compound has been used in the synthesis of various bioactive molecules. For instance, Fleet and Smith (1985) reported the synthesis of deoxymannojirimycin, fagomine, and related pyrrolidines from D-glucose, where a derivative of this compound served as an intermediate (Fleet & Smith, 1985).

3. Role in Neuroprotection

A derivative of this compound, 2R,4R-APDC, has been identified as a selective agonist of metabotropic glutamate receptors mGlu2 and -3, demonstrating neuroprotective effects against excitotoxic neuronal death (Battaglia et al., 1998).

4. Use in Chiral Synthesis

The compound is also used in chiral synthesis methodologies. For example, Houghton et al. (1993) described an enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives starting from a related pyrrolidine (Houghton et al., 1993).

5. Inhibition of Cyclic AMP Formation

It is involved in studies on the inhibition of cyclic AMP formation in rat hippocampus, illustrating its relevance in neurological research (Schoepp et al., 1995).

6. Inhibitor of Purine Nucleoside Phosphorylase

Derivatives of this compound have been synthesized and evaluated as inhibitors of purine nucleoside phosphorylase, indicating its potential in the development of therapeutic agents (Rejman et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(3R,4R)-4-azidopyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O.ClH/c5-8-7-3-1-6-2-4(3)9;/h3-4,6,9H,1-2H2;1H/t3-,4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDJZFBPZPXVIO-VKKIDBQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)N=[N+]=[N-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)N=[N+]=[N-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-methoxypyridin-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2413934.png)

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2413940.png)

![[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2413942.png)

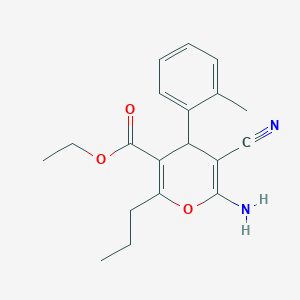

![(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2413949.png)

![4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2413950.png)

![3,4-diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2413952.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2413954.png)

amine hydrobromide](/img/no-structure.png)

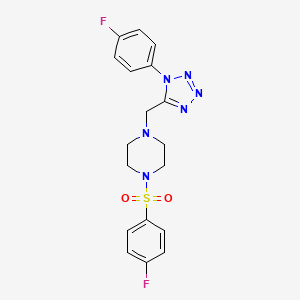

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2413957.png)